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Compound of Interest

Compound Name: Benzyl 2-hydroxypropylcarbamate
Cat. No.: B7876692
Get Quote

Synonyms: Cbhz-1-amino-2-propanol; N-
Benzyloxycarbonyl-isopropanolamine
Executive Summary & Application Context

Benzyl N-(2-hydroxypropyl)carbamate (CAS: Not formally assigned in major pharmacopeias;
related to 34637-22-4 isomer) is a critical process-related impurity and synthetic intermediate. It
typically arises from the reaction of benzyl chloroformate (Cbz-ClI) with 1-amino-2-propanol or
through the ring-opening of propylene oxide by benzyl carbamate.

In drug development, this compound serves two primary roles:

» Impurity Marker: Monitoring the over-reaction or incomplete deprotection in Cbz-protected
synthesis streams.

» Chiral Building Block: Used in the synthesis of antiretrovirals (e.g., Darunavir intermediates)
and prostacyclin receptor agonists.

Comparative Overview: Sourcing Strategies
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Unlike USP/EP primary standards, this compound is typically sourced as a Secondary
Standard or Certified Reference Material (CRM).
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Technical Specifications & Characterization

To function as a valid reference standard, the material must meet rigorous structural
confirmation criteria, particularly distinguishing it from its regioisomer, Benzyl N-(1-
hydroxypropan-2-yl)carbamate (Cbz-Alaninol).

Chemical Identity
e IUPAC Name: Benzyl (2-hydroxypropyl)carbamate[1][2][3]

¢ Molecular Formula: C11H1sNOs3[4]
e Molecular Weight: 209.24 g/mol

e Structure:Bn-O-CO-NH-CH2-CH(OH)-CHs

Critical Quality Attributes (CQA)
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o Regio-Isomeric Purity: The standard must be free of the Cbz-Alaninol isomer.

o Differentiation: The methylene protons attached to Nitrogen appear as a doublet (or
multiplet) at ~3.0-3.2 ppm for the title compound, whereas the methine proton in Cbz-
Alaninol shifts significantly.

» Enantiomeric Purity: Since C2 is a chiral center, the standard is often a racemate unless
specified as (R) or (S). For chiral drugs, the specific enantiomer standard is required.

Experimental Protocols

A. Synthesis of the Reference Standard (In-House
Route)

If a commercial CRM is unavailable, the following protocol yields high-purity material suitable
for characterization.

Reaction Principle:
Step-by-Step Methodology:

e Preparation: Charge a 3-neck round bottom flask with 1-amino-2-propanol (1.0 eq) and
Dichloromethane (DCM) (10 V). Cool to 0°C.[2]

» Base Addition: Add Triethylamine (TEA) (1.2 eq) or Na2COs (aq) to scavenge HCI.

o Acylation: Add Benzyl Chloroformate (Cbz-Cl) (1.05 eq) dropwise over 30 minutes,
maintaining temperature <5°C to prevent O-acylation (carbonate formation).

o Workup: Stir for 2 hours at room temperature. Quench with water.[2] Wash organic layer with
1M HCI (to remove unreacted amine), then sat. NaHCOs, then Brine.

 Purification: Dry over MgSOa4 and concentrate. Recrystallize from EtOAc/Hexanes or purify
via Flash Column Chromatography (SiO2z, Hexane:EtOAc 7:3).

B. Analytical Method: HPLC Impurity Profiling
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This method separates the target carbamate from benzyl alcohol and other degradation
products.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 um)
e Mobile Phase A: 0.1% Phosphoric Acid in Water

» Mobile Phase B: Acetonitrile

o Gradient:

0 min: 90% A

[e]

15 min: 40% A

o

20 min: 10% A

[¢]

25 min: 90% A

[¢]

e Flow Rate: 1.0 mL/min
e Detection: UV @ 210 nm (carbamate bond) and 254 nm (benzyl ring).
o Retention Time (Approx):

o Benzyl Alcohol: ~5.2 min

o Benzyl N-(2-hydroxypropyl)carbamate: ~8.5 min

o Cbz-ClI (if unquenched): ~12.0 min

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the synthesis pathway and potential impurity risks (O-acylation
vs N-acylation) that the reference standard helps identify.
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Figure 1: Synthetic pathway showing the selective N-acylation required to produce the
reference standard and potential side-reactions (O-acylation) that generate impurities.

Validation & Causality (Scientific Integrity)
Why this protocol works (Causality):

o Selectivity: The reaction relies on the higher nucleophilicity of the amine (-NHz) compared to
the secondary alcohol (-OH). By keeping the temperature low (0°C) and controlling
stoichiometry, we favor kinetic control, producing the N-carbamate exclusively.

o Self-Validating Step: The washing with 1M HCI is critical. It protonates any unreacted starting
amine, making it water-soluble and removing it from the organic layer. If the final product
shows amine peaks in NMR, this wash step failed.

Standard Qualification Checklist:

e Mass Balance: Assay % (by HPLC) + Impurities % + Residual Solvents % + Water % (KF) +
Ash % should equal ~100%.

e NMR Confirmation:
o Aromatic region (5H) confirms Benzyl group.
o Singlet at ~5.1 ppm confirms benzylic -CHa-.

o Doublet at ~1.1 ppm confirms methyl group of the propyl chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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